Lipophilicity Modulation via 5-Trifluoromethyl Substitution: LogP Comparison Across Benzoxazole Analogs
The introduction of a 5-trifluoromethyl group in the benzoxazole scaffold produces a distinct lipophilicity profile compared to non-fluorinated and positionally isomeric analogs. The target compound 2-methyl-5-(trifluoromethyl)benzoxazole exhibits an XLogP3 value of 3.0, whereas the non-fluorinated 2-methylbenzoxazole (CAS 95-21-6) has a lower computed LogP, and the positional isomer 5-(trifluoromethyl)benzoxazole (lacking the 2-methyl group) shows a different LogP value of approximately 2.8 [1][2]. This lipophilicity differential directly impacts membrane permeability and target engagement potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 5-(Trifluoromethyl)benzoxazole: LogP ≈ 2.8; 2-Methylbenzoxazole: LogP lower than target |
| Quantified Difference | ΔLogP ≈ +0.2 relative to 5-(trifluoromethyl)benzoxazole; magnitude of increase relative to non-fluorinated analog not quantified but directionally established |
| Conditions | Computed XLogP3 values (PubChem) and reported LogP data from chemical databases |
Why This Matters
Higher lipophilicity translates to enhanced passive membrane diffusion and potentially improved oral bioavailability, making this specific substitution pattern preferable for cell-permeable probe or drug candidate design.
- [1] PubChem. Compound Summary for CID 19042720: 2-Methyl-5-(trifluoromethyl)benzoxazole. XLogP3 Property. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] MolBase. 5-(Trifluoromethyl)benzoxazole (CAS 1267217-46-8) Property Data. Chemical Database. Accessed 2026. View Source
